N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2-phenylethanesulfonamide
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group . Sulfonamides are known for their various biological activities and are used in many drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For similar compounds, IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis are commonly used .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, sulfonamides can undergo various reactions due to the reactivity of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For similar compounds, the empirical formula, CAS number, and molecular weight are often provided .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of a compound depend on its potential applications. For instance, pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents, thus these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-phenylethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(22-13-4-5-14-22)16-18-8-10-19(11-9-18)21-26(24,25)15-12-17-6-2-1-3-7-17/h1-3,6-11,21H,4-5,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOPHYATCSREKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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